2-((1S,5R)-6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl)ethanamine
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Overview
Description
2-((1S,5R)-6,6-dimethylbicyclo[311]hept-2-en-2-yl)ethanamine is a bicyclic amine compound characterized by its unique structure, which includes a bicyclo[311]heptane framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1S,5R)-6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl)ethanamine typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the bicyclo[3.1.1]heptane core, which can be derived from readily available monoterpenes such as α-pinene.
Functionalization: The bicyclo[3.1.1]heptane core is then functionalized through various chemical reactions, including allylic oxidation and Michael addition.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and catalytic processes can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-((1S,5R)-6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl)ethanamine undergoes various types of chemical reactions, including:
Substitution: Nucleophilic substitution reactions can be carried out using halogenating agents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Palladium on carbon (Pd/C), hydrogen gas (H₂)
Substitution: Thionyl chloride (SOCl₂), phosphorus tribromide (PBr₃)
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids
Reduction: Formation of saturated hydrocarbons
Substitution: Formation of halogenated derivatives
Scientific Research Applications
2-((1S,5R)-6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl)ethanamine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and receptor studies.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the synthesis of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of 2-((1S,5R)-6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl)ethanamine involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at certain receptors, modulating biochemical pathways and exerting its effects through binding interactions .
Comparison with Similar Compounds
Similar Compounds
Verbenone: A related bicyclic monoterpenoid with a similar structure and functional groups.
Chrysanthenyl acetate: Another bicyclic compound with comparable chemical properties.
Sesquithujene: A bicyclic sesquiterpene with structural similarities.
Uniqueness
2-((1S,5R)-6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl)ethanamine is unique due to its specific bicyclic framework and the presence of an ethanamine group, which imparts distinct chemical reactivity and potential biological activity compared to other similar compounds .
Properties
Molecular Formula |
C11H19N |
---|---|
Molecular Weight |
165.27 g/mol |
IUPAC Name |
2-[(1S,5R)-6,6-dimethyl-2-bicyclo[3.1.1]hept-2-enyl]ethanamine |
InChI |
InChI=1S/C11H19N/c1-11(2)9-4-3-8(5-6-12)10(11)7-9/h3,9-10H,4-7,12H2,1-2H3/t9-,10-/m1/s1 |
InChI Key |
SIZTVXYVPBPGJR-NXEZZACHSA-N |
Isomeric SMILES |
CC1([C@@H]2CC=C([C@H]1C2)CCN)C |
Canonical SMILES |
CC1(C2CC=C(C1C2)CCN)C |
Origin of Product |
United States |
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